1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This particular compound is characterized by the presence of a chlorobenzoyl group, a hydroxyethyl group, and two methyl groups attached to a pyrazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Introduction of the Chlorobenzoyl Group: The pyrazolone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the chlorobenzoyl group.
Addition of the Hydroxyethyl Group: Finally, the hydroxyethyl group is introduced through the reaction of the intermediate with ethylene oxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 1-(4-chlorobenzoyl)-4-(2-carboxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
Reduction: Formation of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.
Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
4-Chlorobenzoyl Pyrazolone Derivatives: Compounds with similar structures but different substituents on the pyrazolone ring.
Hydroxyethyl Pyrazolones: Compounds with hydroxyethyl groups but different acyl groups.
Uniqueness: 1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the specific combination of its substituents, which may confer distinct pharmacological properties compared to other pyrazolone derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHNMUHZWULKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)Cl)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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